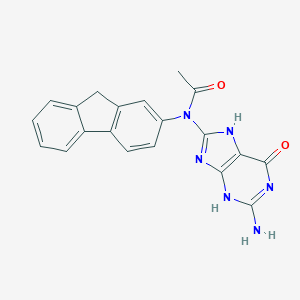

N-(Guanin-8-yl)-N-acetyl-2-aminofluorene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(Guanin-8-yl)-N-acetyl-2-aminofluorene (GAAF) is a chemical compound that has been extensively studied for its potential mutagenic and carcinogenic effects. GAAF is a derivative of 2-aminofluorene, a compound that has been shown to cause DNA damage in experimental settings. GAAF is formed when 2-aminofluorene reacts with guanine, one of the four nucleotide bases that make up DNA.

Wirkmechanismus

The mechanism by which N-(Guanin-8-yl)-N-acetyl-2-aminofluorene induces DNA damage and mutagenesis is not well understood. It is thought that N-(Guanin-8-yl)-N-acetyl-2-aminofluorene may react with DNA to form adducts, which can interfere with DNA replication and transcription. The formation of N-(Guanin-8-yl)-N-acetyl-2-aminofluorene-DNA adducts has been detected in vitro and in vivo, supporting the hypothesis that N-(Guanin-8-yl)-N-acetyl-2-aminofluorene is a genotoxic compound.

Biochemische Und Physiologische Effekte

N-(Guanin-8-yl)-N-acetyl-2-aminofluorene has been shown to cause a variety of biochemical and physiological effects in experimental settings. It has been shown to induce oxidative stress, inflammation, and cell death in vitro. N-(Guanin-8-yl)-N-acetyl-2-aminofluorene has also been shown to affect the expression of genes involved in cell cycle regulation and DNA repair.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(Guanin-8-yl)-N-acetyl-2-aminofluorene in lab experiments include its well-characterized mutagenic and carcinogenic effects, which make it a useful tool for studying the mechanisms of DNA damage and repair. However, the limitations of using N-(Guanin-8-yl)-N-acetyl-2-aminofluorene include its toxicity and potential for causing harm to researchers who handle it. Additionally, the synthesis of N-(Guanin-8-yl)-N-acetyl-2-aminofluorene is a complex process that requires specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for research on N-(Guanin-8-yl)-N-acetyl-2-aminofluorene. One area of focus could be the development of new methods for synthesizing N-(Guanin-8-yl)-N-acetyl-2-aminofluorene that are more efficient and less toxic. Another area of focus could be the development of new techniques for detecting N-(Guanin-8-yl)-N-acetyl-2-aminofluorene-DNA adducts in vivo, which could provide insights into the mechanisms by which N-(Guanin-8-yl)-N-acetyl-2-aminofluorene induces DNA damage and mutagenesis. Finally, future research could focus on the development of new therapies for treating cancers that are caused by exposure to genotoxic compounds like N-(Guanin-8-yl)-N-acetyl-2-aminofluorene.

Synthesemethoden

N-(Guanin-8-yl)-N-acetyl-2-aminofluorene can be synthesized by reacting 2-aminofluorene with guanine in the presence of acetic anhydride. The reaction results in the formation of N-(Guanin-8-yl)-N-acetyl-2-aminofluorene as well as other byproducts. The synthesis of N-(Guanin-8-yl)-N-acetyl-2-aminofluorene is a complex process that requires careful control of reaction conditions to ensure that the desired product is obtained.

Wissenschaftliche Forschungsanwendungen

N-(Guanin-8-yl)-N-acetyl-2-aminofluorene has been extensively studied for its potential mutagenic and carcinogenic effects. It has been shown to induce mutations in bacterial and mammalian cells and to cause DNA damage in vitro. N-(Guanin-8-yl)-N-acetyl-2-aminofluorene has also been shown to induce tumors in experimental animals, although the exact mechanism by which this occurs is not well understood.

Eigenschaften

CAS-Nummer |

14490-85-8 |

|---|---|

Produktname |

N-(Guanin-8-yl)-N-acetyl-2-aminofluorene |

Molekularformel |

C20H16N6O2 |

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

N-(2-amino-6-oxo-1,7-dihydropurin-8-yl)-N-(9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C20H16N6O2/c1-10(27)26(20-22-16-17(24-20)23-19(21)25-18(16)28)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3,(H4,21,22,23,24,25,28) |

InChI-Schlüssel |

QTBDQHZMVUSJMS-UHFFFAOYSA-N |

Isomerische SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4)C(=O)N=C(N5)N |

SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4)C(=O)NC(=N5)N |

Kanonische SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4)C(=O)N=C(N5)N |

Synonyme |

N-(guanin-8-yl)-N-acetyl-2-aminofluorene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.